molecular formula C11H18N4O B560446 Pyclen-OH CAS No. 1426819-68-2

Pyclen-OH

Cat. No.: B560446
CAS No.: 1426819-68-2
M. Wt: 222.292
InChI Key: HXOLIZMRIDAGHO-UHFFFAOYSA-N
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Description

Pyclen-OH, also known as 4-hydroxyl-1,4,7,10-tetra-aza-2,6-pyridinophane, is a functionalized pyridine-based macrocyclic ligand. It is part of the tetra-aza pyridinophane family, which is known for its conformational rigidity and decreased basicity compared to other macrocyclic ligands. This compound is of significant interest in bioinorganic modeling, catalysis, and imaging due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyclen-OH involves the functionalization of the pyridine moiety on a pyclen base structureThis can be achieved through various organic synthesis techniques, including nucleophilic substitution and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would likely include steps such as purification through crystallization or chromatography and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Pyclen-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, often in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Mechanism of Action

The mechanism of action of Pyclen-OH involves its ability to form stable complexes with metal ions. The hydroxyl group on the pyridine ring enhances its binding affinity and stability. These complexes can participate in various catalytic and redox reactions, mimicking the behavior of natural metalloenzymes. The molecular targets and pathways involved include the stabilization of uncommon metal oxidation states and modulation of electrochemical properties .

Comparison with Similar Compounds

Pyclen-OH can be compared with other similar compounds such as:

This compound stands out due to its specific functionalization with a hydroxyl group, which provides unique advantages in terms of stability and reactivity in various applications.

Properties

IUPAC Name

3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-11-5-9-7-13-3-1-12-2-4-14-8-10(6-11)15-9/h5-6,12-14H,1-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOLIZMRIDAGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)C=C(N2)CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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